2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde
Overview
Description
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is a novel compound that has garnered attention in the scientific community due to its unique structural features and potential applications in various fields. The compound consists of a benzaldehyde group substituted with a 3,3-difluoroazetidin-1-yl group and a nitro group. Its molecular formula is C10H8F2N2O3, and it has a molecular weight of 242.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 3,3-difluoroazetidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzoic acid.
Reduction: 2-(3,3-Difluoroazetidin-1-yl)-4-aminobenzaldehyde.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azetidine ring’s fluorine atoms may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine: Shares the azetidine ring and fluorine atoms but has a pyridine ring instead of a benzaldehyde group.
6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester: Contains a similar azetidine ring but with different substituents and a pyrazine ring.
Uniqueness: 2-(3,3-Difluoroazetidin-1-yl)-4-nitrobenzaldehyde is unique due to the presence of both a nitro group and a difluoroazetidine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(3,3-difluoroazetidin-1-yl)-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O3/c11-10(12)5-13(6-10)9-3-8(14(16)17)2-1-7(9)4-15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZQQNWNYYMDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216739 | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713160-73-6 | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713160-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(3,3-difluoro-1-azetidinyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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